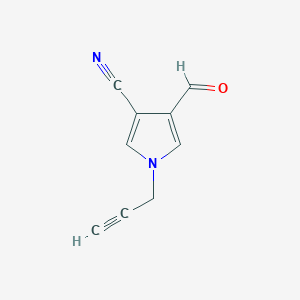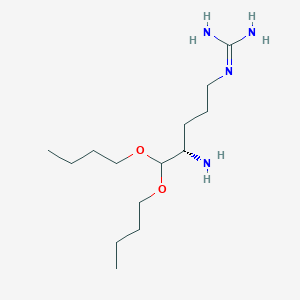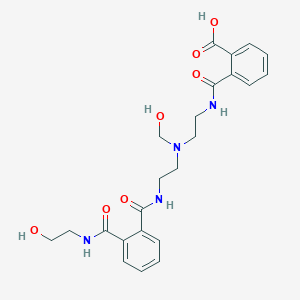
(Z)-2-Acetyl-3-hydroxybut-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Acetyl-3-hydroxybut-2-enenitrile, also known as AHBN, is a chemical compound that has been of great interest to researchers due to its unique chemical structure and potential applications in various fields. AHBN is a nitrile compound that belongs to the class of unsaturated ketones and has a molecular formula of C6H7NO2.
Wirkmechanismus
The mechanism of action of (Z)-2-Acetyl-3-hydroxybut-2-enenitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. (Z)-2-Acetyl-3-hydroxybut-2-enenitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. (Z)-2-Acetyl-3-hydroxybut-2-enenitrile has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
(Z)-2-Acetyl-3-hydroxybut-2-enenitrile has been shown to have a number of biochemical and physiological effects, including anti-inflammatory, antitumor, and antibacterial activities. (Z)-2-Acetyl-3-hydroxybut-2-enenitrile has been shown to inhibit the production of prostaglandins and other inflammatory mediators, which can reduce inflammation and pain. (Z)-2-Acetyl-3-hydroxybut-2-enenitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which can inhibit tumor growth. In addition, (Z)-2-Acetyl-3-hydroxybut-2-enenitrile has been shown to exhibit antibacterial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (Z)-2-Acetyl-3-hydroxybut-2-enenitrile in lab experiments is its relatively simple synthesis method and high yield. (Z)-2-Acetyl-3-hydroxybut-2-enenitrile is also stable under a range of conditions, which makes it suitable for use in a variety of experiments. However, one limitation of using (Z)-2-Acetyl-3-hydroxybut-2-enenitrile is its limited solubility in water, which can make it difficult to work with in certain experiments. In addition, (Z)-2-Acetyl-3-hydroxybut-2-enenitrile is a toxic compound, and precautions should be taken when handling it in the lab.
Zukünftige Richtungen
There are several future directions for research on (Z)-2-Acetyl-3-hydroxybut-2-enenitrile. One area of interest is the development of novel materials and polymers based on (Z)-2-Acetyl-3-hydroxybut-2-enenitrile. (Z)-2-Acetyl-3-hydroxybut-2-enenitrile has been shown to have unique structural and chemical properties that make it a promising building block for the synthesis of new materials with tailored properties. Another area of interest is the development of (Z)-2-Acetyl-3-hydroxybut-2-enenitrile-based drugs for the treatment of cancer and inflammation. (Z)-2-Acetyl-3-hydroxybut-2-enenitrile has been shown to exhibit potent antitumor and anti-inflammatory activities, and further research could lead to the development of new drugs with improved efficacy and reduced side effects. Finally, further studies are needed to elucidate the mechanism of action of (Z)-2-Acetyl-3-hydroxybut-2-enenitrile and to better understand its biochemical and physiological effects.
Synthesemethoden
(Z)-2-Acetyl-3-hydroxybut-2-enenitrile can be synthesized through the reaction of acetoacetone with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction takes place in a solvent mixture of ethanol and water, and the product is obtained through crystallization. The yield of the reaction is typically around 70-80%, and the purity of the product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
(Z)-2-Acetyl-3-hydroxybut-2-enenitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, (Z)-2-Acetyl-3-hydroxybut-2-enenitrile has been shown to exhibit antitumor, antibacterial, and anti-inflammatory activities. In material science, (Z)-2-Acetyl-3-hydroxybut-2-enenitrile has been used as a building block for the synthesis of novel polymers and materials with unique properties. In analytical chemistry, (Z)-2-Acetyl-3-hydroxybut-2-enenitrile has been used as a chiral auxiliary for the synthesis of enantiomerically pure compounds.
Eigenschaften
CAS-Nummer |
110788-68-6 |
|---|---|
Produktname |
(Z)-2-Acetyl-3-hydroxybut-2-enenitrile |
Molekularformel |
C6H7NO2 |
Molekulargewicht |
125.13 g/mol |
IUPAC-Name |
(Z)-2-acetyl-3-hydroxybut-2-enenitrile |
InChI |
InChI=1S/C6H7NO2/c1-4(8)6(3-7)5(2)9/h8H,1-2H3/b6-4- |
InChI-Schlüssel |
HWWZONASFGUWHE-XQRVVYSFSA-N |
Isomerische SMILES |
C/C(=C(\C#N)/C(=O)C)/O |
SMILES |
CC(=C(C#N)C(=O)C)O |
Kanonische SMILES |
CC(=C(C#N)C(=O)C)O |
Synonyme |
2-Butenenitrile, 2-acetyl-3-hydroxy-, (2Z)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



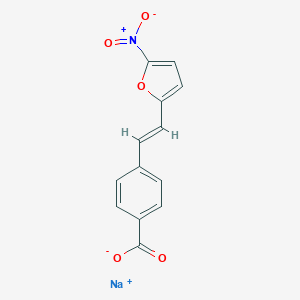
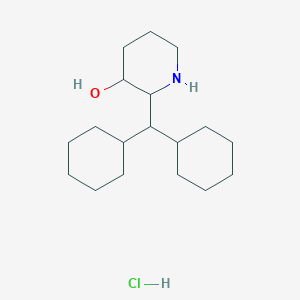
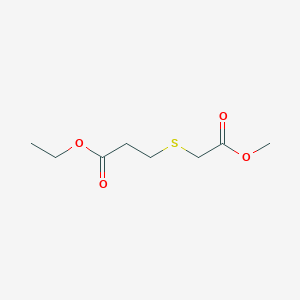

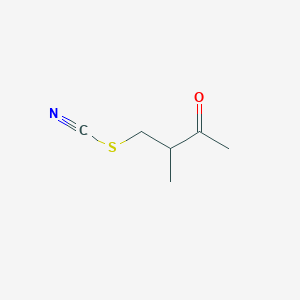
![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3-[4-(acetyloxy)butyl]-3,5,6,7-tetrahydro](/img/structure/B35113.png)


